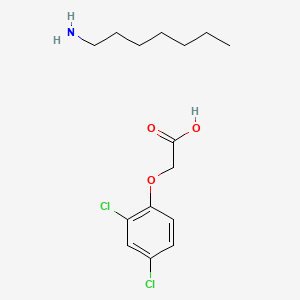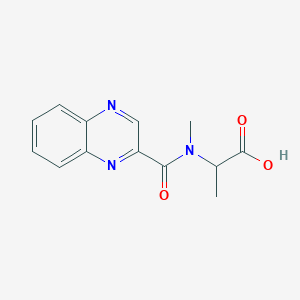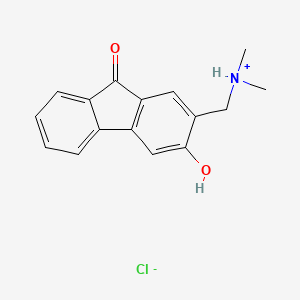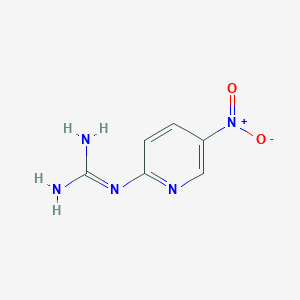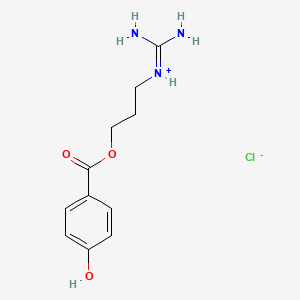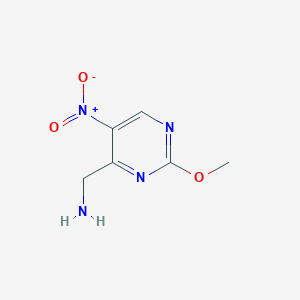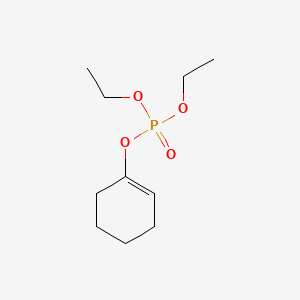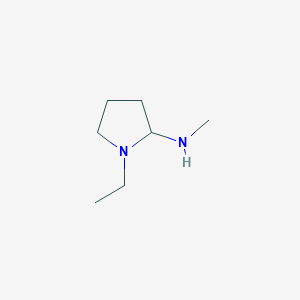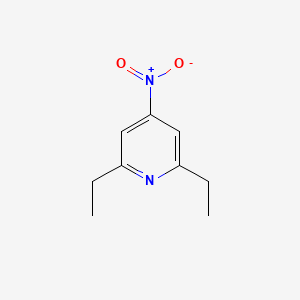
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propan-2-amine chain
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-(4-methoxyphenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using catalytic hydrogenation or other suitable reducing agents to obtain this compound .
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine involves its interaction with various molecular targets and pathways. It acts as a potent and selective serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This compound also interacts with alpha receptors, mediating its effects through these pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be compared with other similar compounds, such as:
4-Methoxyamphetamine: Both compounds share a methoxy group on the phenyl ring, but differ in their amine substituents and overall structure.
1-(4-Methoxyphenyl)-1,4-dihydro-5: This compound has a similar phenyl ring substitution but differs in its core structure and functional groups.
5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds have similar phenyl ring substitutions but differ in their heterocyclic core structures .
Eigenschaften
CAS-Nummer |
26070-48-4 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(13(2)3)9-11-5-7-12(14-4)8-6-11/h5-8,10H,9H2,1-4H3 |
InChI-Schlüssel |
AJFFSDGMWVFXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
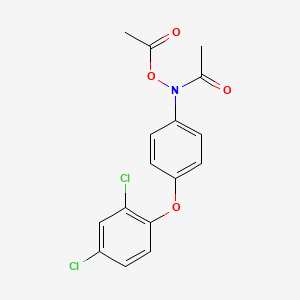
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

